S-(5-Deoxy-D-ribos-5-yl)-L-homocysteine is a sulfur-containing compound that plays a crucial role in various biochemical processes, particularly in methionine metabolism and bacterial quorum sensing. This compound is generated through the enzymatic action of S-ribosylhomocysteine lyase, which catalyzes the cleavage of S-ribosylhomocysteine into L-homocysteine and 4,5-dihydroxy-2,3-pentanedione. Understanding the synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and applications of this compound is essential for its potential scientific uses.
S-(5-Deoxy-D-ribos-5-yl)-L-homocysteine is derived from S-ribosylhomocysteine, which is synthesized in various organisms as part of the methionine cycle. The enzyme responsible for its production is S-ribosylhomocysteine lyase (LuxS), found in many bacterial species and involved in the synthesis of autoinducer-2, a signaling molecule for interspecies communication among bacteria .
This compound falls under the category of thioethers and is classified as a sulfur-containing amino acid derivative. It is primarily involved in metabolic pathways associated with homocysteine metabolism and bacterial signaling mechanisms.
The synthesis of S-(5-Deoxy-D-ribos-5-yl)-L-homocysteine can be achieved through several methods, primarily involving the protection and activation of functional groups on ribose and homocysteine moieties. One notable approach includes:
S-(5-Deoxy-D-ribos-5-yl)-L-homocysteine has a molecular formula of C₉H₁₇NO₆S and features a ribose sugar moiety linked to an L-homocysteine unit through a sulfur atom. The structural representation highlights key functional groups including hydroxyls, amines, and a thioether linkage.
The compound's structural data can be referenced through databases such as PubChem, where detailed information regarding its molecular geometry and electronic properties can be found .
The mechanism by which S-(5-Deoxy-D-ribos-5-yl)-L-homocysteine exerts its effects primarily revolves around its conversion into signaling molecules like autoinducer-2. This process involves:
Research indicates that this signaling pathway plays a significant role in regulating behaviors such as biofilm formation and virulence in pathogenic bacteria .
S-(5-Deoxy-D-ribos-5-yl)-L-homocysteine is typically a solid at room temperature with specific melting points that may vary based on purity and crystallization conditions.
The compound exhibits typical properties associated with thioethers:
Relevant data regarding its solubility, stability, and reactivity can be sourced from chemical databases like PubChem .
S-(5-Deoxy-D-ribos-5-yl)-L-homocysteine has several important applications in scientific research:
S-(5-Deoxy-D-ribos-5-yl)-L-homocysteine (SRH) is biosynthesized through the enzymatic hydrolysis of S-adenosyl-L-homocysteine (SAH), catalyzed by the enzyme adenosylhomocysteine nucleosidase (EC 3.2.2.9). This reaction represents the committed step in the metabolic conversion of SAH to SRH and adenine, operating through a nucleosidase mechanism that cleaves the glycosidic bond in SAH. The enzyme belongs to the family of glycosylases that specifically hydrolyze N-glycosyl compounds, with its systematic name designated as S-adenosyl-L-homocysteine homocysteinylribohydrolase [3] [9].
The reaction proceeds according to the following stoichiometry:S-adenosyl-L-homocysteine + H₂O → S-(5-deoxy-D-ribos-5-yl)-L-homocysteine + adenine
Structurally, this transformation involves the cleavage of the thioether-linked adenosine moiety from SAH, releasing adenine while retaining the ribose component bonded to homocysteine via a sulfur atom. This enzymatic step is conserved across bacterial and eukaryotic systems and represents a key transition point in sulfur amino acid metabolism. The enzyme exhibits substrate specificity for SAH and related compounds like 5'-methylthioadenosine (MTA), positioning it as a critical node in purine and methionine salvage pathways [3] [9].
Table 1: Enzymatic Synthesis of SRH from SAH
Enzyme | EC Number | Reaction Catalyzed | Products Formed | Catalytic Mechanism |
---|---|---|---|---|
Adenosylhomocysteine nucleosidase | EC 3.2.2.9 | Hydrolysis of SAH | SRH + adenine | Nucleophilic substitution at C1' of ribose |
S-adenosylhomocysteine/5'-methylthioadenosine nucleosidase | EC 3.2.2.9 | Hydrolysis of SAH or MTA | SRH + adenine or MTR-1-P + adenine | N-riboside hydrolase activity |
SRH serves as a critical intermediate in the metabolic recycling of S-adenosylmethionine (SAM), the primary biological methyl donor in cellular reactions. After SAM donates its methyl group in methylation reactions, it is converted to SAH, which is subsequently hydrolyzed to SRH and adenine by adenosylhomocysteine nucleosidase. This cleavage reaction represents the first step in the SAM regeneration cycle, preventing SAH accumulation – which would potently inhibit methyltransferases due to its structural similarity to SAM [8] [9].
Within the methionine salvage pathway, SRH undergoes further enzymatic processing by S-ribosylhomocysteine lyase (LuxS, EC 4.4.1.21), which cleaves it to produce L-homocysteine and 4,5-dihydroxy-2,3-pentanedione (DPD). Homocysteine can then be remethylated to methionine, which is subsequently adenosylated to regenerate SAM, completing the cycle. This pathway maintains cellular pools of methionine and SAM while managing toxic homocysteine levels [8] [5].
The KEGG pathway database categorizes SRH within three essential metabolic pathways: cysteine and methionine metabolism (map00270), general metabolic pathways (map01100), and biosynthesis of amino acids (map01230). These annotations underscore SRH's central position in primary metabolism, particularly in amino acid interconversions and one-carbon metabolism [8].
Table 2: Metabolic Pathways Involving SRH (KEGG Database)
KEGG Pathway ID | Pathway Name | Metabolic Context | Associated Enzymes |
---|---|---|---|
map00270 | Cysteine and methionine metabolism | Amino acid metabolism | Adenosylhomocysteine nucleosidase, LuxS |
map01100 | Metabolic pathways | Core metabolism | Multiple enzyme systems |
map01230 | Biosynthesis of amino acids | Anabolic pathways | Methionine synthase, cystathionine β-synthase |
As a direct precursor to homocysteine, SRH occupies a pivotal position in methionine and homocysteine metabolism. The enzymatic cleavage of SRH by S-ribosylhomocysteine lyase (LuxS) yields free L-homocysteine, which serves as a metabolic branch point: (1) It can be remethylated to methionine via methionine synthase in the SAM regeneration cycle; (2) It can enter the transsulfuration pathway to form cystathionine, eventually producing cysteine; or (3) It can be exported from cells under conditions of excess [4] [8].
The homocysteine released from SRH contributes to the intracellular homocysteine pool, which is dynamically regulated in response to cellular methylation demands and antioxidant requirements (via cysteine-derived glutathione). The KEGG module M00609 specifically outlines the pathway from methionine to cysteine via homocysteine and cystathionine intermediates, with SRH serving as an upstream precursor to homocysteine in bacteria possessing the LuxS enzyme [8].
Chemically, SRH (C₉H₁₇NO₆S, molecular weight 267.30 g/mol) contains both the thioether linkage characteristic of homocysteine derivatives and the ribose moiety that distinguishes it from other homocysteine conjugates. Its molecular structure allows it to function at the interface of nucleoside and amino acid metabolism, facilitating the recycling of both purine bases and sulfur-containing amino acids. The compound exists in tautomeric forms, including a zwitterionic structure that may influence its biochemical reactivity and enzyme recognition [4] [7].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: